(2R)-1-Butylazetidine-2-carboxylic acid
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Overview
Description
(2R)-1-Butylazetidine-2-carboxylic acid is a chiral carboxylic acid with an azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Butylazetidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the (2R) configuration. The reaction conditions often include mild temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally benign reagents and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Butylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidine derivatives .
Scientific Research Applications
(2R)-1-Butylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (2R)-1-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
(2R)-1-tert-Butoxycarbonylazetidine-2-carboxylic acid: A protected form of the compound used in peptide synthesis.
Uniqueness
(2R)-1-Butylazetidine-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of a butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in chemical reactions .
Properties
CAS No. |
255883-25-1 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R)-1-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
XAXHKUOUSXLZKK-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCN1CC[C@@H]1C(=O)O |
Canonical SMILES |
CCCCN1CCC1C(=O)O |
Origin of Product |
United States |
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